(1Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-phenylethan-1-imine
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Overview
Description
(1Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-phenylethan-1-imine is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine ring substituted with a chlorophenylmethyl group and a phenylethan-1-imine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-phenylethan-1-imine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Chlorophenylmethyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the chlorophenylmethyl group.
Formation of Phenylethan-1-imine Moiety: The final step involves the condensation of the substituted piperazine with benzaldehyde under acidic conditions to form the phenylethan-1-imine moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-phenylethan-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-phenylethan-1-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological pathways and as a probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (1Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-phenylethan-1-imine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to cellular growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic properties.
Uniqueness
(1Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-phenylethan-1-imine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
(Z)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-phenylethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3/c1-16(18-5-3-2-4-6-18)21-23-13-11-22(12-14-23)15-17-7-9-19(20)10-8-17/h2-10H,11-15H2,1H3/b21-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATKSYNVQJOVIS-PGMHBOJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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